1-(2-Phenylpropan-2-yl)thiourea
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Overview
Description
1-(2-Phenylpropan-2-yl)thiourea is an organic compound with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol . This compound is characterized by the presence of a thiourea group attached to a phenylpropan-2-yl moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylpropan-2-yl)thiourea can be synthesized through the reaction of 2-phenylpropan-2-amine with thiocyanate under controlled conditions. The reaction typically involves the use of solvents such as acetone or ethanol and may require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylpropan-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(2-Phenylpropan-2-yl)thiourea has been extensively studied for its applications in several scientific fields:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: The compound is utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropan-2-yl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects, and can inhibit the polymerization of viral proteins, contributing to its antiviral activity
Comparison with Similar Compounds
1-(2-Phenylpropan-2-yl)thiourea can be compared with other thiourea derivatives:
Properties
IUPAC Name |
2-phenylpropan-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-10(2,12-9(11)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDZEAMBALEICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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